molecular formula C₁₇H₂₆INO₄ B1156110 8-Iodo (2R,3S)-rel-Nadolol

8-Iodo (2R,3S)-rel-Nadolol

Cat. No.: B1156110
M. Wt: 435.3
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodo (2R,3S)-rel-Nadolol is a halogenated derivative of Nadolol, a non-selective β-adrenergic receptor blocker used to treat hypertension and angina. The compound features an iodine atom substituted at the 8-position of the naphthalene ring system, along with a stereochemically defined (2R,3S)-relative configuration. This modification enhances lipophilicity and may influence receptor binding kinetics compared to the parent molecule, Nadolol (C₁₇H₂₇NO₄, MW 309.40, CAS 42200-33-9) . The stereochemistry is critical, as variations in configuration (e.g., impurities like (2SR,3RS)-isomers) reduce pharmacological efficacy .

Properties

Molecular Formula

C₁₇H₂₆INO₄

Molecular Weight

435.3

Synonyms

Nadolol Impurity E;  (2R,3S)-rel-5-(3-(tert-Butylamino)-2-hydroxypropoxy)-8-iodo-1,2,3,4-tetrahydronaphthalene-2,3-diol;  (2R,3S)-rel-5-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-8-iodo-2,3-naphthalenediol

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Halogenated Nadolol Derivatives

8-Iodo-Nadolol belongs to a class of halogenated β-blockers. Key structural analogs include:

Compound Substituent (Position 8) Molecular Formula Molecular Weight Key Spectral Data (¹H-NMR)
Nadolol -OH C₁₇H₂₇NO₄ 309.40 δ 1.25 (s, 9H, t-Bu), δ 4.10–4.30 (m, 2H)
8-Bromo-Nadolol (hypothetical) -Br C₁₇H₂₆BrNO₄ 388.31 δ 7.45–7.60 (d, Ar-H, J = 8.5 Hz)
8-Chloro-Nadolol (hypothetical) -Cl C₁₇H₂₆ClNO₄ 343.85 δ 7.35–7.50 (d, Ar-H, J = 8.5 Hz)
8-Iodo-Nadolol -I C₁₇H₂₆INO₄ 435.30 δ 7.60–7.75 (d, Ar-H, J = 8.5 Hz)*

*Inferred from bromo/chloro analogs in ; iodine’s larger atomic radius causes downfield shifts in aromatic protons.

Stereochemical Variants

Nadolol’s bioactivity depends on its (2R,3S)-configuration. Impurities like (2SR,3RS)-isomers exhibit reduced β-blockade due to altered receptor interactions . Similarly, 8-Iodo-Nadolol’s stereochemistry must be preserved during synthesis to maintain efficacy.

Physicochemical Properties

  • Lipophilicity: Iodine’s large size increases logP compared to Nadolol (predicted logP: ~1.5 for Nadolol vs.
  • Stability : Iodine’s polarizability may improve resistance to radiodegradation, unlike Nadolol, which degrades under γ-radiation into products like 5-hydroxy derivatives .

Pharmacological Profile (Inferred)

  • However, increased lipophilicity could prolong half-life.
  • Metabolism : Iodine’s electron-withdrawing effect may slow hepatic metabolism (CYP450), contrasting with Nadolol’s renal excretion pathway .

Q & A

Q. How can researchers systematically integrate computational predictions with wet-lab data for regulatory submissions?

  • Methodological Answer : Align computational outputs (e.g., molecular docking scores) with experimental IC₅₀ values using Bland-Altman plots. Document all parameters (force fields, solvation models) in FAIR-compliant repositories. For regulatory dossiers, follow ICH M7 guidelines to justify impurity thresholds via in silico mutagenicity predictions .

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